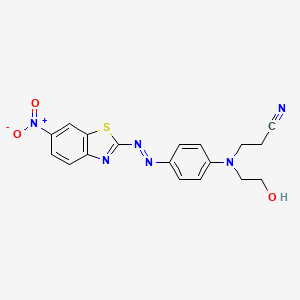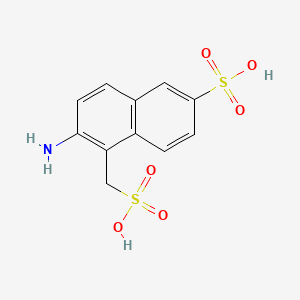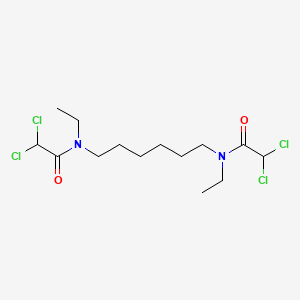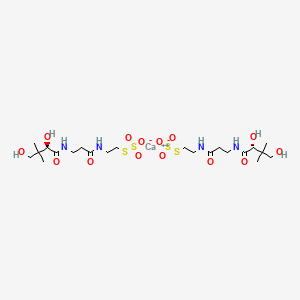
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a guanidino group, a chloro substituent, and a cyclopentylsulfamoyl group attached to an isoquinoline backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoquinoline derivatives with guanidine and chlorinating agents under controlled conditions. The cyclopentylsulfamoyl group is introduced through sulfonation reactions using appropriate sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with target molecules, while the chloro and cyclopentylsulfamoyl groups contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline
- 1-Guanidino-4-chloro-7-methylsulfamoyl-isoquinoline
- 1-Guanidino-4-chloro-7-ethylsulfamoyl-isoquinoline
Uniqueness
1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H18ClN5O2S |
|---|---|
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
2-[4-chloro-7-(cyclopentylsulfamoyl)isoquinolin-1-yl]guanidine |
InChI |
InChI=1S/C15H18ClN5O2S/c16-13-8-19-14(20-15(17)18)12-7-10(5-6-11(12)13)24(22,23)21-9-3-1-2-4-9/h5-9,21H,1-4H2,(H4,17,18,19,20) |
Clave InChI |
QABOEPAYXSLSDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)


![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)



